N-(Methoxycarbonyl)-D-tert-leucine
Overview
Description
D-Valine, N-(methoxycarbonyl)-3-methyl-: is a chemical compound with the molecular formula C8H15NO4. It is a derivative of D-Valine, an essential amino acid, and is often used in various scientific research applications due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(methoxycarbonyl)-3-methyl- typically involves the esterification of D-Valine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of D-Valine, N-(methoxycarbonyl)-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: D-Valine, N-(methoxycarbonyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-Valine, N-(methoxycarbonyl)-3-methyl- is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of chiral catalysts and other complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of D-Valine, N-(methoxycarbonyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
- L-Valine, N-(methoxycarbonyl)-3-methyl-
- D-Valine, N-(ethoxycarbonyl)-3-methyl-
- D-Valine, N-(methoxycarbonyl)-2-methyl-
Comparison: D-Valine, N-(methoxycarbonyl)-3-methyl- is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it exhibits distinct reactivity and selectivity in various chemical reactions. Its unique properties make it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRXAIYBULIEI-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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